molecular formula C12H12O3 B14334462 4-Hydroxy-3-(propan-2-yl)-2H-1-benzopyran-2-one CAS No. 107058-05-9

4-Hydroxy-3-(propan-2-yl)-2H-1-benzopyran-2-one

Cat. No.: B14334462
CAS No.: 107058-05-9
M. Wt: 204.22 g/mol
InChI Key: SADXQMGPTHOYEE-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(propan-2-yl)-2H-1-benzopyran-2-one is a chemical compound with a unique structure that includes a benzopyran ring substituted with a hydroxy group and an isopropyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(propan-2-yl)-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a starting material such as 4-hydroxyacetophenone, which undergoes cyclization with an isopropyl-substituted aldehyde or ketone in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(propan-2-yl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzopyran ring.

Scientific Research Applications

4-Hydroxy-3-(propan-2-yl)-2H-1-benzopyran-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(propan-2-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and benzopyran ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-(propan-2-yl)benzonitrile
  • 4-Hydroxy-3-(propan-2-yl)benzoic acid

Uniqueness

4-Hydroxy-3-(propan-2-yl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties

Properties

CAS No.

107058-05-9

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-hydroxy-3-propan-2-ylchromen-2-one

InChI

InChI=1S/C12H12O3/c1-7(2)10-11(13)8-5-3-4-6-9(8)15-12(10)14/h3-7,13H,1-2H3

InChI Key

SADXQMGPTHOYEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2OC1=O)O

Origin of Product

United States

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